molecular formula C15H11ClN4O2S B5577820 2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide

2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B5577820
M. Wt: 346.8 g/mol
InChI Key: DVAKTTNLLGLIPD-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, such as the compound of interest, are notable for their diverse applications, including their biological activities. Their synthesis and structural characterization form the basis for understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclocondensation reactions between guanidinobenzimidazole and heteroaromatic aldehydes, as well as reactions with various amines and acid chlorides (Hranjec, Pavlović, & Karminski-Zamola, 2012). These methods enable the production of a wide range of substituted benzimidazole compounds with potential biological activities.

Molecular Structure Analysis

Crystal structure determination, through techniques like X-ray diffraction, reveals the molecular and crystal structures of benzimidazole derivatives. These studies show the planarity and delocalization within the benzimidazole moiety and highlight the presence of hydrogen bonding in the solid state, contributing to the stability and tautomeric forms of these compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization and reactions with nitrogen nucleophiles, to yield compounds with diverse functional groups. These reactions are fundamental in tailoring the chemical properties of benzimidazole derivatives for specific applications (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For instance, the presence of various substituents can affect the overall polarity and thermal behavior of these compounds (Padalkar et al., 2014).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity and interaction with other molecules, are determined by their functional groups and molecular structure. Studies on these compounds have revealed their potential as antimicrobial agents, showcasing their reactivity towards various bacterial and fungal strains (Naganagowda & Petsom, 2011).

Scientific Research Applications

Anticancer Properties

One significant application of compounds structurally related to 2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide lies in their potential as anticancer agents. For instance, a derivative, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed promising proapoptotic activity on melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activity

Another key area of research is the antimicrobial properties of related compounds. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For example, novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives synthesized from p-N,N-diethyl amino salicylaldehyde demonstrated effective antibacterial and antifungal properties (Padalkar et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural characterization of similar compounds are vital for understanding their potential applications. For instance, the X-ray structure characterization and DFT calculations of antipyrine derivatives, including a compound similar to the one , provided valuable insights into their molecular structure and potential interactions (Saeed et al., 2020). Such structural analyses are crucial for tailoring these compounds for specific applications.

Photophysical Characteristics

The photophysical characteristics of related compounds have also been studied. Research into the excited state intra-molecular proton transfer pathway of compounds such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and its derivatives reveals their unique absorption and emission properties, which could have applications in fluorescence and imaging technologies (Padalkar et al., 2011).

properties

IUPAC Name

2-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-10-4-2-1-3-9(10)13(21)20-15(23)17-8-5-6-11-12(7-8)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAKTTNLLGLIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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